molecular formula C16H18N4O4 B2626874 2-((1-(2-(2-Oxooxazolidin-3-yl)acetyl)piperidin-3-yl)oxy)isonicotinonitrile CAS No. 2034580-43-1

2-((1-(2-(2-Oxooxazolidin-3-yl)acetyl)piperidin-3-yl)oxy)isonicotinonitrile

Cat. No.: B2626874
CAS No.: 2034580-43-1
M. Wt: 330.344
InChI Key: HDDAQECFUOFZSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((1-(2-(2-Oxooxazolidin-3-yl)acetyl)piperidin-3-yl)oxy)isonicotinonitrile ( 2034580-43-1) is a synthetic small molecule with a molecular formula of C16H18N4O4 and a molecular weight of 330.34 g/mol . This compound features a complex structure that incorporates two pharmacologically significant moieties: a 2-oxazolidinone ring and a piperidine ring linked to a 4-cyanopyridine group . The 2-oxazolidinone scaffold is a well-established and versatile structure in medicinal chemistry, famously known as the pharmacophore in the antibacterial drug Linezolid . This scaffold acts as a bioisostere for groups like carbamates and amides, which can contribute to improved metabolic stability and the ability to form key hydrogen bonds with biological targets . The specific research applications and mechanism of action for this particular compound are areas of active investigation, with its structure suggesting potential as a valuable chemical tool or intermediate for developing novel therapeutic agents. Researchers can leverage this compound in various fields, including medicinal chemistry for structure-activity relationship (SAR) studies, as a building block in organic synthesis, and in biochemical screening assays. This product is intended For Research Use Only (RUO) and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-[1-[2-(2-oxo-1,3-oxazolidin-3-yl)acetyl]piperidin-3-yl]oxypyridine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O4/c17-9-12-3-4-18-14(8-12)24-13-2-1-5-19(10-13)15(21)11-20-6-7-23-16(20)22/h3-4,8,13H,1-2,5-7,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDDAQECFUOFZSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CN2CCOC2=O)OC3=NC=CC(=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(2-(2-Oxooxazolidin-3-yl)acetyl)piperidin-3-yl)oxy)isonicotinonitrile typically involves multi-step organic synthesis techniques. One common approach is to start with the preparation of the oxazolidinone ring, which can be achieved through the cyclization of amino alcohols with carbonyl compounds under acidic or basic conditions. The piperidine ring can be introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with an appropriate electrophile. The final step involves the coupling of the oxazolidinone-piperidine intermediate with isonicotinonitrile using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-((1-(2-(2-Oxooxazolidin-3-yl)acetyl)piperidin-3-yl)oxy)isonicotinonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be performed to replace certain groups within the molecule with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Coupling reagents: N,N’-dicyclohexylcarbodiimide, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic synthesis techniques. A common approach includes:

  • Preparation of the Oxazolidinone Ring : This can be achieved through cyclization reactions involving amino alcohols and carbonyl compounds.
  • Introduction of the Piperidine Ring : This is often done via nucleophilic substitution reactions.
  • Final Coupling : The oxazolidinone-piperidine intermediate is coupled with isonicotinonitrile using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) under mild conditions.

Chemistry

  • Building Block for Synthesis : The compound serves as a versatile building block for synthesizing more complex molecules in organic chemistry.
  • Reagent in Organic Reactions : It can act as a reagent in various organic reactions, facilitating new synthetic pathways.

Biology

  • Biochemical Probes : The compound may function as a biochemical probe for studying biological processes due to its ability to interact with specific molecular targets.
  • Precursor for Bioactive Molecules : It can be utilized to synthesize biologically active molecules, potentially leading to new drug discoveries.

Medicine

  • Therapeutic Properties : Preliminary studies suggest that this compound may exhibit antimicrobial and anticancer activities. The oxazolidinone ring has been associated with antibiotic properties by inhibiting bacterial protein synthesis.
  • Potential Drug Development : Its unique structure makes it a candidate for developing new pharmaceuticals targeting various diseases.

Industry

  • Materials Development : The compound could find applications in the development of new materials or serve as an intermediate in pharmaceutical production.

Case Studies

Several studies have investigated the biological activity of related compounds:

  • Antimicrobial Activity : Research indicates that derivatives similar to this compound show significant efficacy against pathogens such as Escherichia coli and Staphylococcus aureus.
  • Cytotoxicity Studies : Investigations into structural analogs reveal selective cytotoxicity against cancer cell lines while sparing normal cells, suggesting potential for cancer therapy.
  • Enzyme Inhibition : Similar compounds have demonstrated inhibition of enzymes relevant to neurodegenerative diseases, indicating possible therapeutic avenues.

Mechanism of Action

The mechanism of action of 2-((1-(2-(2-Oxooxazolidin-3-yl)acetyl)piperidin-3-yl)oxy)isonicotinonitrile involves its interaction with specific molecular targets and pathways. The oxazolidinone ring, for example, is known to inhibit protein synthesis by binding to the bacterial ribosome, which could make this compound a potential antibiotic. The piperidine and isonicotinonitrile moieties may also contribute to its biological activity by interacting with other cellular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Literature

The following compounds share structural motifs with 2-((1-(2-(2-Oxooxazolidin-3-yl)acetyl)piperidin-3-yl)oxy)isonicotinonitrile, enabling comparative analysis:

Compound Key Structural Features Reported Bioactivity
tert-Butyl((R)-1-(2-((endo)-3-((8-(4-cyano-2-fluorophenyl)-7,8-dihydro-6H-pyrimido[5,4-b][1,4]oxazin-4-yl)amino)-8-azabicyclo[3.2.1]octan-8-yl)acetyl)piperidin-3-yl)carbamate Bicyclic pyrimido-oxazine core, fluorophenyl, nitrile, piperidine Moderate synthesis yield (50%); likely kinase inhibitor
SR140333 Piperidin-3-yl linked to dichlorophenyl and isopropoxyphenylacetyl Neurokinin receptor antagonist
LY303870 Piperidine-acetylated indole derivative Tachykinin receptor antagonist

Key Differences and Implications

Core Heterocycles: The target compound’s oxazolidinone ring distinguishes it from analogs like SR140333 (dichlorophenyl) or LY303870 (indole). Oxazolidinones are associated with antibacterial activity (e.g., linezolid), whereas SR140333 and LY303870 target neurokinin receptors . The isonicotinonitrile group in the target compound may enhance metabolic stability compared to tert-butyl carbamate derivatives, as nitriles resist hydrolytic degradation .

Synthesis Efficiency :

  • The tert-butyl analog () achieved only 50% yield, suggesting challenges in introducing bulky substituents. The target compound’s synthesis may face similar hurdles due to steric effects at the piperidine-3-yl position .

Research Findings and Limitations

Available Data Gaps

  • No direct pharmacological data (e.g., IC₅₀, pharmacokinetics) for the target compound were found in the provided evidence.
  • Structural comparisons rely on inferred bioactivity from analogs (e.g., oxazolidinones in antibacterials, nitriles in kinase inhibitors) .

Proposed Research Directions

Crystallographic Studies :

  • Use SHELX-based refinement (as in ) to resolve the compound’s 3D structure and compare conformational dynamics with analogs .

In Vitro Screening: Test against bacterial strains (leveraging oxazolidinone motifs) or neurological targets (matching piperidine-containing antagonists like SR140333) .

Biological Activity

The compound 2-((1-(2-(2-Oxooxazolidin-3-yl)acetyl)piperidin-3-yl)oxy)isonicotinonitrile belongs to a novel class of oxazolidinones, which have garnered attention for their potential antimicrobial and pharmacological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C18H19FN4O5C_{18}H_{19}FN_4O_5, with a molecular weight of 390.4 g/mol. The structure comprises an oxazolidinone moiety linked to a piperidine ring and an isonicotinonitrile group, which contributes to its biological properties.

PropertyValue
Molecular FormulaC₁₈H₁₉FN₄O₅
Molecular Weight390.4 g/mol
CAS Number2034348-59-7

Synthesis

The synthesis of this compound involves several steps, including the formation of the oxazolidinone core and subsequent modifications to introduce the piperidine and isonicotinonitrile functionalities. The methods typically include reactions with cyanoacetic acid in the presence of bases like pyridine or triethylamine, followed by cyclization processes to achieve the desired structure .

Antimicrobial Activity

Research indicates that oxazolidinones exhibit significant antimicrobial properties against various pathogens, including Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecium . The compound has shown efficacy in vitro against strains resistant to traditional antibiotics .

Mechanism of Action:
Oxazolidinones function primarily by inhibiting bacterial protein synthesis. They bind to the 50S ribosomal subunit, preventing the formation of the initiation complex necessary for protein translation, which is crucial for bacterial growth and replication .

Central Nervous System Effects

In addition to antimicrobial properties, certain derivatives of oxazolidinones have demonstrated central nervous system (CNS) depressant effects. Studies have quantified these effects through locomotor activity assays in mice, indicating that modifications in the chemical structure can lead to varying degrees of CNS activity .

Case Studies

  • Antimicrobial Efficacy:
    A study evaluated the antimicrobial potency of various oxazolidinone derivatives, including our compound. It was found to be effective against multi-resistant strains, showcasing its potential as a therapeutic agent in treating infections caused by resistant bacteria .
  • CNS Activity Assessment:
    In another study focused on CNS effects, derivatives similar to 2-((1-(2-(2-Oxooxazolidin-3-yl)acetyl)piperidin-3-yl)oxy)isonicotinonitrile were administered to mice. Results indicated a notable reduction in locomotor activity, suggesting a depressant effect on the CNS .

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling 2-((1-(2-(2-Oxooxazolidin-3-yl)acetyl)piperidin-3-yl)oxy)isonicotinonitrile in laboratory settings?

  • Methodological Answer : Based on structurally related compounds, prioritize the use of personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. Avoid inhalation of aerosols or dust by working in fume hoods or well-ventilated areas. In case of skin contact, wash immediately with soap and water; for eye exposure, rinse with water for 15 minutes and seek medical attention. Store the compound in a tightly sealed container away from heat sources to prevent decomposition .

Q. What synthetic strategies are applicable for constructing the piperidin-3-yl-oxy moiety in this compound?

  • Methodological Answer : Piperidin-3-yl-oxy derivatives can be synthesized via nucleophilic substitution or coupling reactions. For example, a reported route involves reacting hydroxyl-containing intermediates with activated piperidine derivatives under basic conditions (e.g., using piperidine in ethanol at 0–5°C for 2 hours). Reaction progress should be monitored via TLC or HPLC to optimize yield .

Q. How should researchers characterize this compound’s purity and structural integrity?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • NMR (¹H/¹³C) : Confirm the presence of the oxazolidinone ring (δ ~4.3 ppm for oxazolidinone protons) and piperidinyl-oxy linkage.
  • HPLC-MS : Assess purity (>95%) and molecular ion consistency with the theoretical mass (e.g., [M+H]+ calculated for C₁₆H₁₉N₃O₃: 302.14).
  • FT-IR : Verify carbonyl stretches (~1750 cm⁻¹ for oxazolidinone and acetyl groups) .

Advanced Research Questions

Q. How can computational reaction design accelerate the optimization of this compound’s synthesis?

  • Methodological Answer : Implement quantum chemical calculations (e.g., density functional theory) to model reaction pathways and transition states. Pair this with machine learning to predict optimal solvents, catalysts, and temperatures. Experimental validation should follow, creating a feedback loop where computational models refine reaction parameters iteratively. For example, ICReDD’s approach reduced development time by 50% in similar heterocyclic syntheses .

Q. What strategies resolve contradictions between experimental and computational spectroscopic data?

  • Methodological Answer : Discrepancies may arise from solvent effects, tautomerism, or impurities. Address this by:

  • Repeating experiments under controlled conditions (e.g., anhydrous solvents, inert atmosphere).
  • Comparing computed NMR chemical shifts (using Gaussian or ORCA) with experimental data, adjusting for solvent polarity in simulations.
  • Performing high-resolution mass spectrometry (HRMS) to rule out isotopic or adduct interference .

Q. Which in vitro assays are suitable for evaluating the anticonvulsant activity of this compound?

  • Methodological Answer : Reference protocols for structurally related 2-oxo-pyrrolidin derivatives include:

  • Maximal Electroshock (MES) Test : Assess seizure protection in rodent models.
  • Pentylenetetrazole (PTZ)-Induced Seizure Model : Measure latency to clonic-tonic seizures.
  • CNS Depressant Screening : Monitor locomotor activity in open-field tests. Dose-response studies should correlate with pharmacokinetic parameters (e.g., brain-plasma ratio) .

Q. How can membrane separation technologies improve the purification of this compound?

  • Methodological Answer : Utilize nanofiltration or reverse osmosis membranes to separate byproducts based on molecular weight cut-offs (MWCO). For example, a 300 Da MWCO membrane can retain the target compound (MW ~300) while allowing smaller impurities (e.g., unreacted starting materials) to pass. Optimize transmembrane pressure and solvent polarity to enhance selectivity .

Methodological Notes

  • Safety Compliance : Adhere to institutional Chemical Hygiene Plans, especially for advanced courses (e.g., jurisdiction under "Chemical Hygiene Plan and Safety Regulations" for labs above 698-level) .
  • Data Validation : Cross-reference experimental results with open-source databases (e.g., PubChem) for physicochemical properties and spectral libraries .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.